Cas no 854626-19-0 (2-Bromo-4-methyl-3-nitroaniline)

2-Bromo-4-methyl-3-nitroaniline is a halogenated nitroaniline derivative with significant utility in organic synthesis and pharmaceutical intermediates. Its distinct molecular structure, featuring bromine and nitro substituents on an aromatic ring, enhances its reactivity in electrophilic and nucleophilic substitution reactions. This compound serves as a versatile precursor in the synthesis of dyes, agrochemicals, and specialty chemicals. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups allows for selective functionalization, making it valuable for complex molecular frameworks. High purity and stability under standard conditions ensure consistent performance in research and industrial applications. Proper handling is advised due to its potential sensitivity to light and heat.
2-Bromo-4-methyl-3-nitroaniline structure
854626-19-0 structure
Product Name:2-Bromo-4-methyl-3-nitroaniline
CAS No:854626-19-0
MF:C7H7BrN2O2
MW:231.046680688858
CID:4789413
Update Time:2025-06-08

2-Bromo-4-methyl-3-nitroaniline Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4-methyl-3-nitroaniline
    • Inchi: 1S/C7H7BrN2O2/c1-4-2-3-5(9)6(8)7(4)10(11)12/h2-3H,9H2,1H3
    • InChI Key: YOMUCOWIGSTTQP-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(C)=C1[N+](=O)[O-])N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 183
  • XLogP3: 2.1
  • Topological Polar Surface Area: 71.8

2-Bromo-4-methyl-3-nitroaniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A010011777-1g
2-Bromo-4-methyl-3-nitroaniline
854626-19-0 97%
1g
$1504.90 2023-08-31

Additional information on 2-Bromo-4-methyl-3-nitroaniline

Professional Introduction to 2-Bromo-4-methyl-3-nitroaniline (CAS No. 854626-19-0)

2-Bromo-4-methyl-3-nitroaniline is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 854626-19-0, is a nitroaromatic derivative featuring both bromine and methyl substituents on a benzene ring. Its structural characteristics make it a valuable intermediate in the synthesis of various bioactive molecules, including potential therapeutic agents and advanced materials.

The significance of 2-Bromo-4-methyl-3-nitroaniline lies in its versatility as a building block in organic synthesis. The presence of both bromine and nitro functional groups provides multiple sites for further chemical modification, enabling the construction of complex molecular architectures. This flexibility has made it a subject of interest in the development of novel pharmaceuticals, where precise molecular design is crucial for achieving desired biological activities.

In recent years, there has been growing research interest in the applications of nitroaromatic compounds, particularly those with halogenated substituents. These compounds are often explored for their potential in medicinal chemistry due to their ability to interact with biological targets in specific ways. For instance, the nitro group can be reduced to an amine, introducing new reactive sites for further functionalization. Similarly, the bromine atom can undergo cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce diverse structural motifs.

The synthesis of 2-Bromo-4-methyl-3-nitroaniline typically involves multi-step organic transformations starting from readily available aromatic precursors. The process often begins with the nitration of an appropriately substituted benzene derivative, followed by bromination and methylation at specific positions. These steps require careful control of reaction conditions to ensure high selectivity and yield. Advanced synthetic methodologies, including catalytic processes and flow chemistry techniques, have been employed to optimize these reactions and improve scalability.

The compound's utility extends beyond pharmaceutical applications. In materials science, nitroaromatic derivatives are investigated for their electronic properties, making them candidates for use in organic semiconductors and optoelectronic devices. The bromine and methyl groups can influence the electronic characteristics of the molecule, allowing for fine-tuning of its properties for specific applications.

Recent studies have highlighted the role of 2-Bromo-4-methyl-3-nitroaniline in the development of novel antimicrobial agents. The structural features of this compound can be leveraged to design molecules that exhibit potent activity against resistant bacterial strains. Researchers have explored its derivatives as potential inhibitors of bacterial enzymes involved in metabolic pathways critical for survival. Preliminary results suggest that certain modifications can enhance binding affinity while maintaining selectivity against human enzymes.

The compound's reactivity also makes it a valuable tool in chemical biology studies. By incorporating isotopically labeled versions of 2-Bromo-4-methyl-3-nitroaniline, researchers can track its metabolism and interactions within biological systems. This approach provides insights into drug disposition and mechanism of action, which are essential for optimizing therapeutic efficacy.

In conclusion, 2-Bromo-4-methyl-3-nitroaniline (CAS No. 854626-19-0) represents a fascinating compound with broad applications in pharmaceuticals and materials science. Its unique structural features enable diverse chemical modifications, making it a versatile intermediate for synthetic chemistry. Ongoing research continues to uncover new possibilities for this compound, underscoring its importance in advancing scientific knowledge and technological innovation.

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